2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide
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Description
The compound “2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a fused benzene and furan ring . The compound also contains a chloro group, a fluoro group, and an acetamide group .
Molecular Structure Analysis
The compound likely has a complex 3-dimensional structure due to the presence of the benzofuran ring. The (1R) designation indicates the configuration of the chiral center in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, chloro, fluoro, and acetamide groups would likely impact properties such as polarity, solubility, and stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c1-7(15-11(16)5-13)9-6-17-12-8(9)3-2-4-10(12)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQXBYRHZTFPA-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=C1C=CC=C2F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC2=C1C=CC=C2F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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